

N-Boc-4-Piperidinemethanol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-4-piperidinemethanol

Cat. No.: B043165

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a versatile bifunctional molecule widely employed as a crucial intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its structure, featuring a Boc-protected piperidine nitrogen and a primary alcohol, allows for sequential and site-selective modifications, making it an invaluable building block in the construction of complex drug candidates. This document provides detailed application notes and experimental protocols for the use of **N-Boc-4-piperidinemethanol** in drug discovery, with a focus on its application in the synthesis of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Physicochemical Properties and Data

N-Boc-4-piperidinemethanol is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	123855-51-6	[1]
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[1]
Molecular Weight	215.29 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	78-82 °C	
Purity	≥97%	

Applications in Drug Discovery

The unique structural features of **N-Boc-4-piperidinemethanol** make it a versatile starting material for the synthesis of various therapeutic agents. The Boc protecting group provides stability and prevents unwanted side reactions at the piperidine nitrogen, while the hydroxyl group serves as a handle for further functionalization through oxidation, tosylation, or etherification reactions.

Key application areas include:

- **Kinase Inhibitors:** As a precursor to piperidine-containing side chains found in many kinase inhibitors, including those targeting EGFR, a key player in cancer progression.[\[2\]](#)[\[3\]](#) The piperidine moiety often plays a crucial role in modulating the solubility, pharmacokinetic properties, and binding affinity of the final drug molecule.
- **Neurological Drugs:** It serves as an important intermediate in the synthesis of drugs for various neurological conditions, such as convulsions, epilepsy, and sedation.[\[1\]](#)
- **Bradycardic Agents:** **N-Boc-4-piperidinemethanol** is utilized in the synthesis of novel bradycardic agents, which are compounds that reduce the heart rate.

Experimental Protocols

The following protocols detail key synthetic transformations of **N-Boc-4-piperidinemethanol** and its application in the synthesis of a 4-anilinoquinazoline-based EGFR inhibitor, exemplified by a synthetic route analogous to the preparation of Vandetanib.

Protocol 1: Tosylation of N-Boc-4-piperidinemethanol

This protocol describes the conversion of the hydroxyl group to a good leaving group, a tosylate, which facilitates subsequent nucleophilic substitution reactions.

Reaction Scheme:

N-Boc-4-piperidinemethanol

 [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate

Tosyl Chloride (TsCl)
Triethylamine (TEA)
Dichloromethane (DCM)

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Tosylation of N-Boc-4-piperidinemethanol.

Materials:

- **N-Boc-4-piperidinemethanol**
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve **N-Boc-4-piperidinemethanol** (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.5 eq) to the stirred solution.
- Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.
- Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired tosylated product.

Expected Yield: High (typically > 80%).

Protocol 2: Williamson Ether Synthesis for Coupling to a Phenolic Moiety

This protocol demonstrates the use of the tosylated intermediate in a Williamson ether synthesis to form a key ether linkage present in many EGFR inhibitors.

Reaction Scheme:

[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl
4-methylbenzenesulfonate

Substituted Phenol
(e.g., 4-hydroxy-3-methoxybenzonitrile)

N-Boc-4-((substituted-phenoxy)methyl)piperidine

Base (e.g., K_2CO_3)
Solvent (e.g., DMF)

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Williamson Ether Synthesis.

Materials:

- [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate (from Protocol 1)
- Substituted phenol (e.g., 4-hydroxy-3-methoxybenzonitrile)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate (1.2 eq) in anhydrous DMF to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC.

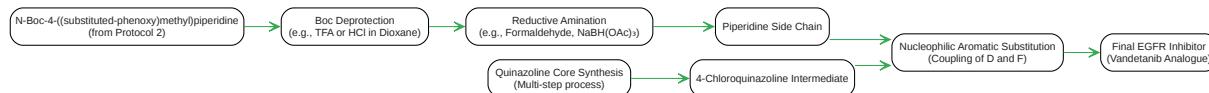
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-80%.

Protocol 3: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor (Vandetanib Analogue)

This protocol outlines the subsequent steps to construct the final drug molecule, starting from the ether intermediate synthesized in Protocol 2. This represents a plausible synthetic route and may require optimization.

Workflow Diagram:



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Synthetic workflow for a Vandetanib analogue.

Procedure (Conceptual Outline):

- Boc Deprotection: The N-Boc protected piperidine intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc group and yield the free secondary amine.
- Reductive Amination: The resulting piperidine is then N-methylated via reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride to install the

methyl group on the piperidine nitrogen.

- Quinazoline Core Synthesis: In a parallel synthesis, a substituted 4-chloroquinazoline core is prepared through a multi-step sequence, often starting from a substituted anthranilic acid derivative.
- Nucleophilic Aromatic Substitution: The final step involves the coupling of the piperidine-containing side chain with the 4-chloroquinazoline core via a nucleophilic aromatic substitution reaction to afford the final 4-anilinoquinazoline EGFR inhibitor.

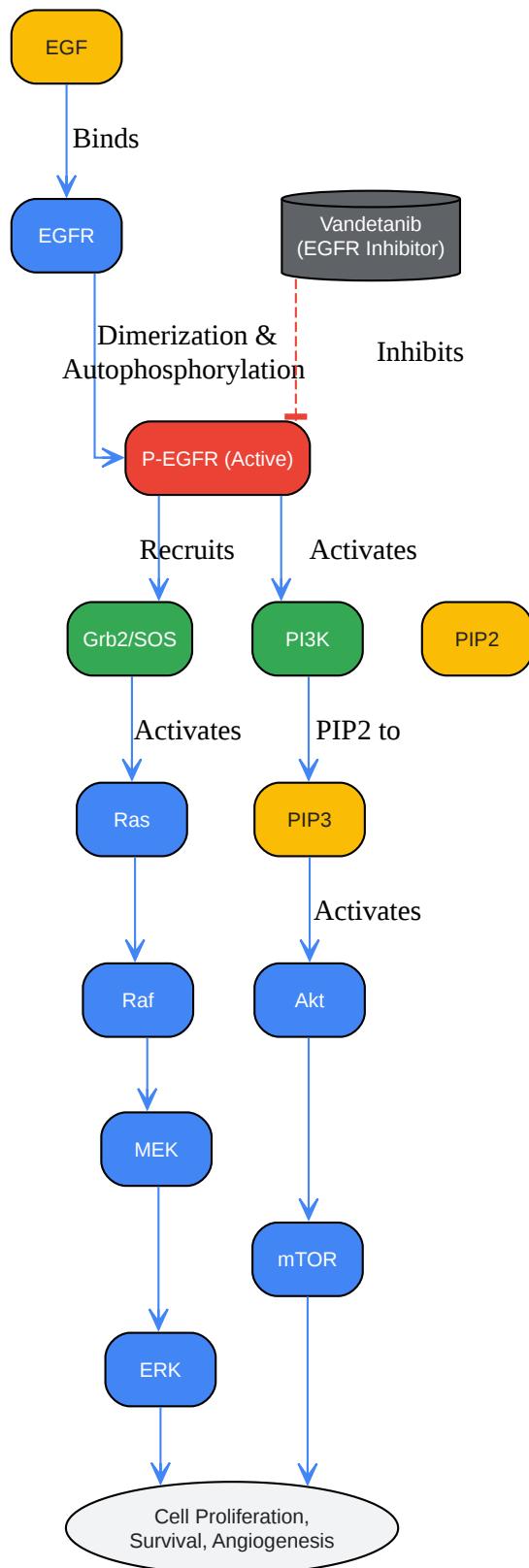
Quantitative Data Summary

The following table summarizes representative biological activity data for Vandetanib, an EGFR inhibitor whose synthesis can be conceptually approached using **N-Boc-4-piperidinemethanol** as a key building block for the side chain.

Compound	Target	IC ₅₀ (nM)	Cell Line	Reference
Vandetanib	VEGFR-2	40	Enzyme Assay	[4]
VEGFR-3	110	Enzyme Assay	[4]	
EGFR	500	Enzyme Assay	[4]	
RET	130	Enzyme Assay	[4]	

EGFR Signaling Pathway

Vandetanib and similar 4-anilinoquinazoline derivatives exert their anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Inhibition of EGFR kinase activity blocks these signals, leading to a reduction in tumor growth.

[Click to download full resolution via product page](#)*Simplified EGFR signaling pathway and the inhibitory action of Vandetanib.*

Conclusion

N-Boc-4-piperidinemethanol is a highly valuable and versatile intermediate in modern drug discovery. Its strategic use allows for the efficient construction of complex piperidine-containing moieties that are integral to the structure and function of numerous therapeutic agents. The protocols and data presented herein provide a practical guide for researchers and scientists in leveraging this key building block for the development of novel pharmaceuticals, particularly in the realm of kinase inhibitor synthesis.

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- To cite this document: BenchChem. [N-Boc-4-Piperidinemethanol: A Key Intermediate in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043165#n-boc-4-piperidinemethanol-as-an-intermediate-in-drug-discovery>

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